molecular formula C9H19NO2 B13210568 4-(1-Aminopropan-2-YL)oxepan-4-OL

4-(1-Aminopropan-2-YL)oxepan-4-OL

Cat. No.: B13210568
M. Wt: 173.25 g/mol
InChI Key: YGUKTGWZJKHVOA-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-YL)oxepan-4-OL is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amino group attached to a propyl chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-YL)oxepan-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a linear precursor containing both amino and hydroxyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-YL)oxepan-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(1-Aminopropan-2-YL)oxepan-4-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-YL)oxepan-4-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oxepane ring provides a unique structural framework that can modulate the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Aminopropan-2-YL)oxepan-4-OL include other oxepane derivatives and amino alcohols. Some examples are:

Uniqueness

This compound is unique due to its specific combination of an oxepane ring and an amino group attached to a propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)oxepan-4-ol

InChI

InChI=1S/C9H19NO2/c1-8(7-10)9(11)3-2-5-12-6-4-9/h8,11H,2-7,10H2,1H3

InChI Key

YGUKTGWZJKHVOA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCOCC1)O

Origin of Product

United States

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